molecular formula C18H18N2O4 B12450089 Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate

Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate

Cat. No.: B12450089
M. Wt: 326.3 g/mol
InChI Key: WUDZFBWXILDVPZ-UHFFFAOYSA-N
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Description

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate is an organic compound with a complex structure that includes a biphenyl group, a formohydrazido group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate typically involves multiple steps. One common route starts with the preparation of 4-methylbiphenyl, which can be synthesized through a Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Next, the formohydrazido group is introduced through a hydrazone formation reaction. This involves the reaction of 4-methylbiphenyl with hydrazine and formic acid under reflux conditions . Finally, the oxobutanoate ester is formed through esterification, where the hydrazone intermediate reacts with butanoic acid and methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and hydrazone formation steps, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl group can interact with hydrophobic pockets in proteins, while the formohydrazido group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formohydrazido and oxobutanoate groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoate

InChI

InChI=1S/C18H18N2O4/c1-24-17(22)12-11-16(21)19-20-18(23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21)(H,20,23)

InChI Key

WUDZFBWXILDVPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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